N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
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Overview
Description
“N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopentyl group, a benzo[b][1,4]oxazin ring, and a dihydroquinazolin ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The benzo[b][1,4]oxazin and dihydroquinazolin rings are likely to contribute significantly to the compound’s three-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .Scientific Research Applications
Bioimaging and Theranostic Applications
Carbon dots (CDs), when modified with β-Cyclodextrin and a pH-sensitive molecule, have demonstrated potential in bioimaging and as theranostic sensors. These modified CDs can distinguish cancer cells from non-cancerous ones due to an increase in fluorescent emission, which can be attributed to their pH sensitivity. This capability is particularly useful in identifying cancer cells through the Warburg effect and can be further explored for delivering bioactive compounds into the cytoplasm of cells, showcasing their multifunctional platform for intracellular pH sensing and bioimaging in both in vitro and in vivo studies (Espina-Casado et al., 2021).
Synthesis and Chemical Reactions
The synthesis of benzoxazolo[3,2-b]isoquinolin-11-ones and related compounds through the reaction of homophthalic anhydride with o-substituted anilines, and their photoinduced cycloaddition reactions with electron-deficient alkenes, have been studied for their electronic structures and reaction mechanisms. These compounds are of interest for their regioselectivity in photocycloadditions and potential applications in designing new chemical entities (Ling et al., 1998).
Antitumor Activity
Novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been designed, synthesized, and evaluated for their in vitro antitumor activity. Compounds in this series have shown significant broad-spectrum antitumor activity, with potency greater than that of the positive control 5-FU. This highlights the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antimicrobial activity, demonstrating the potential of these compounds in addressing microbial infections. The exploration of these compounds extends to various structural modifications, aiming to enhance their efficacy and spectrum of activity against different microbial strains (Habib et al., 2013).
Anticonvulsant Effects
A study on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives revealed their potential as anticonvulsants. These compounds were synthesized and evaluated using various models of experimental epilepsy, showing significant effects in reducing seizure activity. This research opens avenues for the development of new antiepileptic drugs (Malik et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-5-[1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O5/c1-20-13-14-25-24(18-20)31(16-17-38-25)27(35)19-33-23-11-5-4-10-22(23)28(36)32(29(33)37)15-7-6-12-26(34)30-21-8-2-3-9-21/h4-5,10-11,13-14,18,21H,2-3,6-9,12,15-17,19H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTKIFZBZXGBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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